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Compound of Interest

Compound Name: Fe(dibm)3

Cat. No.: B8232339

Abstract: This document provides a comprehensive technical overview of the molecular and
electronic structure of tris(dibenzoylmethanato)iron(lll), or Fe(dbm)s. It is intended for
researchers, scientists, and professionals in drug development who may utilize this
organometallic complex in catalysis and synthesis. This guide covers its structural properties,
spectroscopic signature, and relevant experimental methodologies, supported by
computational insights.

Molecular and Electronic Structure

Tris(dibenzoylmethanato)iron(lll) is a coordination complex with the chemical formula
CasHs3FeOs and a molecular weight of approximately 725.6 g/mol . The central atom is an
iron(lll) ion (Fe3*), which possesses a d° electronic configuration and typically exists in a high-
spin state within this complex.

The iron center is coordinated by three dibenzoylmethanato (dbm) ligands. The dbm ligand, the
conjugate base of dibenzoylmethane, acts as a bidentate chelating agent, binding to the iron
ion through its two oxygen atoms. This chelation forms a highly stable six-membered ring
structure, a characteristic feature of metal 3-diketonate complexes. The coordination of three
bidentate ligands results in a six-coordinate complex with a distorted octahedral geometry
around the iron center.

Due to the arrangement of the three asymmetric chelate ligands, Fe(dbm)s can exist as two
possible geometric isomers:
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o Facial (fac): Where the three coordinating oxygen atoms of one type are on one face of the
octahedron.

o Meridional (mer): Where the three coordinating oxygen atoms of one type are in a plane that
also contains the central metal ion.

For some similar tris(3-diketonato)iron(lll) complexes, the mer isomer has been found to be
more stable, though a definitive study on the predominant isomer of Fe(dbm)s in solid-state or
solution was not identified.
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Logical relationship of the Fe(dbm)s complex structure.

Crystallographic and Structural Data
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While a detailed single-crystal X-ray diffraction study for tris(dibenzoylmethanato)iron(lll) is not
readily available in public crystallographic databases, structural parameters can be reliably
inferred from closely related iron(lll) B-diketonate complexes. The Fe-O bond lengths in such
compounds are typically in the range of 1.9 to 2.1 A. The overall structure is that of a propeller-
like arrangement of the ligands around the central iron atom. A representative crystal structure
image from one study confirms the octahedral coordination environment.

Reference Compound

Parameter Typical Value Range
Class
Iron(lll) B-diketonate
Fe—O Bond Length 1.9-21A
complexes
Coordination Geometry Distorted Octahedral Tris(acetylacetonato)iron(lll)

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and electronic properties of
Fe(dbm)s.

Electronic Absorption Spectroscopy (UV-Vis): The UV-Vis spectrum of Fe(dbm)s is defined by
intense absorption bands located in the near-ultraviolet range, typically between 270 and 380
nm. These high-intensity bands are primarily assigned to ligand-to-metal charge transfer
(LMCT) transitions. The exact position and intensity of these bands can be influenced by the
solvent environment, a phenomenon known as solvatochromism.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopies provide a
detailed fingerprint of the molecule's covalent bonds. The spectra for Fe(dbm)s are dominated
by the vibrational modes of the dibenzoylmethanato ligand. The coordination of the ligand to
the iron center can be confirmed by shifts in the C=0 and C=C stretching frequencies
compared to the free ligand, as well as the appearance of new bands corresponding to Fe-O
vibrations in the far-IR region.
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Spectroscopic Technique Region | Wavelength Assighment

Ligand-to-Metal Charge

UV-Vis Spectroscopy 270 -380 nm

Transfer (LMCT)

C=0 and C=C stretching
Infrared Spectroscopy 1500 - 1600 cm™1 )

modes of the ligand
Infrared Spectroscopy 400 - 600 cm™1 Fe—O stretching modes

Experimental Protocols
Synthesis of Tris(dibenzoylmethanato)iron(lil)

The most common laboratory synthesis involves a ligand substitution reaction.

Materials:

Iron(lll) chloride (FeCls), anhydrous

Dibenzoylmethane (dbmH)

Ethanol, absolute

A suitable base (e.g., sodium hydroxide or ammonia solution)
Procedure:
 Dissolve iron(lll) chloride in absolute ethanol.

e In a separate flask, dissolve three molar equivalents of dibenzoylmethane in ethanol. To
facilitate the deprotonation of the (3-diketone, a stoichiometric amount of a base is slowly
added to this solution.

» Slowly add the iron(lll) chloride solution to the dibenzoylmethane solution with constant
stirring.

e The reaction mixture is typically heated to reflux for a period of 1-2 hours to ensure the
reaction goes to completion.
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» Upon cooling, the product, tris(dibenzoylmethanato)iron(lll), precipitates as a red or dark-
colored solid.

e The solid product is collected by filtration, washed with cold ethanol to remove any unreacted
starting materials, and then dried under vacuum.

Wash with
Cold Ethanol

Final Product:

Heat to Reflux
- Fe(dbm)s.

(1-2 hours)
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General workflow for the synthesis of Fe(dbm)s.

X-ray Crystallographic Analysis

To determine the precise three-dimensional arrangement of atoms, single-crystal X-ray
diffraction is the definitive method. The following is a general protocol based on that used for
analogous compounds like Fe(acac)s.

Procedure:

» Crystal Growth: Grow single crystals suitable for diffraction, often by slow evaporation of a
saturated solution of Fe(dbm)s in an appropriate solvent system (e.g.,
dichloromethane/hexane).

» Data Collection: Mount a suitable crystal on a diffractometer (e.g., a Bruker SMART APEXII
CCD). Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal
vibrations. Mo Ka radiation is typically used.
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Data Reduction: Process the raw diffraction data. This includes integration of reflection
intensities and applying corrections for factors like absorption (e.g., using a multi-scan
method like SADABS).

Structure Solution and Refinement: Solve the crystal structure using direct methods or
Patterson methods. Refine the structural model against the experimental data to minimize
the difference between observed and calculated structure factors. This iterative process
yields precise atomic coordinates, bond lengths, and bond angles.

Computational Analysis and Validation

Modern research heavily relies on computational chemistry, particularly Density Functional

Theory (DFT), to complement experimental findings.

Applications of DFT for Fe(dbm)s:

Geometry Optimization: Calculate the lowest energy structure of the complex, providing
theoretical bond lengths and angles for comparison with experimental X-ray data.

Electronic Structure Analysis: Investigate the nature of the frontier molecular orbitals (HOMO
and LUMO) to understand electronic transitions and redox behavior. DFT studies have
shown that while oxidation of these complexes is typically metal-centered, reduction
processes can have significant ligand character.

Spectra Simulation: Predict UV-Vis and IR spectra to aid in the assignment of experimental

bands.

Redox Potential Calculation: Computationally determine the Fe(lll)/Fe(ll) reduction potential,
which is a key parameter for its application in catalysis and electrochemistry.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8232339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Computational Modeling

Density Functional Theory
(DFT)

Synthesized
Fe(dbm)s Complex

Experimental Cha“'aclerizalion
X-Ray Crystallography UV-Vis Spectroscopy Electrochemistry PR . . .
(Structure, Bond Lengths) (Electronic Transitions) (Redox Potentials) CreEmets Ot SiesiaSiglisy (R o L
= S~ S \ 7 = P ==
S \\ \, / - P

\ / - -
-~ S \ / P e
~~~_.Compare ~< Compare \\Compare ,/ Compare -~ Compare _--~"Compare
ey N \ / - -7

Validation &
Interpretation

Click to download full resolution via product page

Workflow integrating experimental and computational analysis.

Relevance in Research and Drug Development

While not a therapeutic agent itself, Fe(dbm)s is a significant compound for professionals in
drug development due to its role as an inexpensive and effective catalyst. Iron catalysis is a
growing field in green chemistry, offering an alternative to more expensive and toxic heavy
metals. Fe(dbm)s is used in various organic transformations, including iron-catalyzed cross-
coupling reactions, which are fundamental for synthesizing complex molecular architectures
found in many pharmaceutical compounds. Its ability to facilitate the formation of carbon-
carbon and carbon-heteroatom bonds makes it a valuable tool in the synthesis of novel
chemical entities for drug discovery pipelines. The complex also serves as a precursor in

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b8232339?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8232339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

materials science for creating iron oxide thin films via Metal-Organic Chemical Vapor
Deposition (MOCVD).

¢ To cite this document: BenchChem. [A Technical Guide to the Molecular Structure of
Tris(dibenzoylmethanato)iron(lll)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8232339#molecular-structure-of-tris-
dibenzoylmethanato-iron-iii]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b8232339#molecular-structure-of-tris-dibenzoylmethanato-iron-iii
https://www.benchchem.com/product/b8232339#molecular-structure-of-tris-dibenzoylmethanato-iron-iii
https://www.benchchem.com/product/b8232339#molecular-structure-of-tris-dibenzoylmethanato-iron-iii
https://www.benchchem.com/product/b8232339#molecular-structure-of-tris-dibenzoylmethanato-iron-iii
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8232339?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8232339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

